molecular formula C11H7F3O B11890655 1-(Difluoromethoxy)-3-fluoronaphthalene

1-(Difluoromethoxy)-3-fluoronaphthalene

Katalognummer: B11890655
Molekulargewicht: 212.17 g/mol
InChI-Schlüssel: UOUYDIOWYRAAAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethoxy)-3-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethoxy)-3-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoronaphthalene with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a base to facilitate the substitution reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(Difluoromethoxy)-3-fluoronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluoromethoxy group or the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, and catalysts such as palladium. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethoxy)-3-fluoronaphthalene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Difluoromethoxy)-3-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group and the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethoxy)-3-fluoronaphthalene can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H7F3O

Molekulargewicht

212.17 g/mol

IUPAC-Name

1-(difluoromethoxy)-3-fluoronaphthalene

InChI

InChI=1S/C11H7F3O/c12-8-5-7-3-1-2-4-9(7)10(6-8)15-11(13)14/h1-6,11H

InChI-Schlüssel

UOUYDIOWYRAAAO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.